3-(2-Chloroethoxy)-1,1,2,2-tetrafluoropropane

説明

特性

IUPAC Name |

3-(2-chloroethoxy)-1,1,2,2-tetrafluoropropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7ClF4O/c6-1-2-11-3-5(9,10)4(7)8/h4H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCYBXLXMUOYCIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCl)OCC(C(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClF4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Technical Whitepaper: Structural Elucidation, Properties, and Application Profiling of 3-(2-Chloroethoxy)-1,1,2,2-tetrafluoropropane

Executive Summary

In modern drug discovery and advanced materials science, the strategic incorporation of fluorine is a paramount tactic for modulating lipophilicity, metabolic stability, and target binding affinity[1][2]. 3-(2-Chloroethoxy)-1,1,2,2-tetrafluoropropane represents a premium bifunctional synthon. It pairs a highly stable, lipophilic tetrafluoropropyl ether domain with a reactive chloroethyl handle. This in-depth guide provides a rigorous analysis of its physicochemical properties, the mechanistic rationale for its use, and self-validating experimental protocols for its characterization and synthetic application.

Chemical Identity & Structural Elucidation

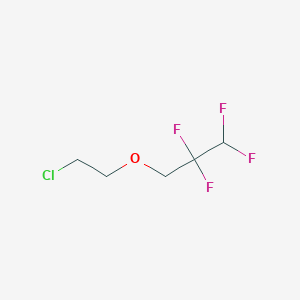

The molecular architecture of 3-(2-Chloroethoxy)-1,1,2,2-tetrafluoropropane can be divided into three distinct functional domains:

-

The Tetrafluoropropyl Terminus (-CF₂-CHF₂): A heavily fluorinated chain that dictates the molecule's high lipophilicity and resistance to enzymatic degradation[3].

-

The Ether Linkage (-O-): Provides essential conformational flexibility while acting as an electronic bridge.

-

The Chloroethyl Moiety (-CH₂-CH₂-Cl): An electrophilic center optimized for nucleophilic substitution (Sₙ2) reactions[4].

Quantitative structural and physicochemical data are summarized in Table 1 .

Table 1: Physicochemical & Structural Parameters

| Parameter | Value | Reference |

| IUPAC Name | 3-(2-chloroethoxy)-1,1,2,2-tetrafluoropropane | [5] |

| CAS Registry Number | 64769-39-7 | [5][6] |

| Molecular Formula | C₅H₇ClF₄O | [6] |

| Molecular Weight | 194.56 g/mol | [5] |

| InChI Key | VCYBXLXMUOYCIX-UHFFFAOYSA-N | [5][6] |

| Physical State (Ambient) | Liquid | [5] |

| Storage Temperature | 2-8°C | [5] |

Mechanistic Insights: The Role of Fluorination in Ether Scaffolds

As a Senior Application Scientist, it is critical to understand why this specific fluorinated scaffold is chosen over unfluorinated analogs. The causality behind its utility lies in its profound electronic effects:

-

Metabolic Shielding (CYP450 Evasion): Unfluorinated aliphatic ethers are highly susceptible to oxidative O-dealkylation by Cytochrome P450 (CYP450) enzymes[1]. The incorporation of the 1,1,2,2-tetrafluoro moiety exerts a massive inductive electron-withdrawing effect (-I effect). This pulls electron density away from the ether oxygen, significantly increasing the activation energy required for CYP450-mediated hydrogen abstraction at the adjacent carbon[1][7]. Consequently, the molecule is shielded from rapid metabolic clearance.

-

Enhanced Lipophilicity (logP): The -CF₂-CHF₂ group dramatically increases the partition coefficient of the parent scaffold. In pharmaceutical development, grafting this moiety onto an Active Pharmaceutical Ingredient (API) enhances cellular membrane permeability and blood-brain barrier (BBB) penetration[2][8].

-

Bifunctional Utility: While the fluorinated end provides stability, the terminal chloroethyl group acts as a highly reactive electrophile. This allows researchers to seamlessly graft the metabolically stable tetrafluoropropyl ether motif onto complex phenols or amines via standard alkylation[4].

Functional domain mapping of 3-(2-Chloroethoxy)-1,1,2,2-tetrafluoropropane.

Analytical Characterization Protocols

To ensure scientific integrity, the following self-validating protocols are established for the structural confirmation of 3-(2-Chloroethoxy)-1,1,2,2-tetrafluoropropane.

Protocol A: Multi-Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Step 1: Sample Preparation. Dissolve 15–20 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

-

Step 2: ¹H NMR Acquisition (400 MHz). The most critical diagnostic peak is the terminal -CHF₂ proton. Due to geminal coupling with two fluorine atoms (²J_HF ≈ 53 Hz) and vicinal coupling with the adjacent -CF₂- group (³J_HF ≈ 4–5 Hz), this proton will manifest as a distinct triplet of triplets (tt) between 5.5 and 6.5 ppm. The -CH₂- groups of the chloroethyl moiety will present as complex multiplets downfield due to the deshielding effects of the adjacent oxygen and chlorine atoms.

-

Step 3: ¹⁹F NMR Acquisition (376 MHz, ¹H-decoupled). Expect two distinct signal clusters: a doublet (or multiplet) corresponding to the -CF₂- group, and a doublet of doublets for the -CHF₂ group. This confirms the integrity of the tetrafluorinated chain.

Protocol B: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Step 1: Instrument Setup. Utilize a standard capillary GC column (e.g., HP-5MS) with a helium carrier gas flow rate of 1.0 mL/min. Set the mass spectrometer source to Electron Ionization (EI) at 70 eV.

-

Step 2: Injection. Inject 1 µL of a 1 mg/mL solution (diluted in dichloromethane) at an inlet temperature of 250°C using a 10:1 split ratio.

-

Step 3: Fragmentation Analysis. The molecular ion[M]⁺ is expected at m/z 194. Because of the natural abundance of the ³⁷Cl isotope (~32%), a distinct [M+2]⁺ peak at m/z 196 will be observed in a 3:1 ratio[5][6]. Diagnostic fragment ions will include the loss of the chloroethyl group [M - C₂H₄Cl]⁺ and the loss of the terminal difluoromethyl group [M - CHF₂]⁺.

Step-by-step analytical characterization workflow for fluorinated ethers.

Synthetic Pathways & Experimental Workflows

When utilized as a building block in drug development, the primary application of this compound is the etherification or amination of target scaffolds via Sₙ2 displacement of the primary chloride[4].

Protocol C: General Procedure for Etherification via Sₙ2 Alkylation

-

Step 1: Reagent Preparation. In an oven-dried, argon-purged round-bottom flask, dissolve 1.0 equivalent of the target nucleophile (e.g., a phenolic drug scaffold) in anhydrous N,N-Dimethylformamide (DMF).

-

Step 2: Base Addition. Add 2.0 equivalents of anhydrous potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). Stir the suspension at room temperature for 30 minutes to ensure complete deprotonation of the phenol.

-

Step 3: Alkylation. Dropwise, add 1.2 equivalents of 3-(2-Chloroethoxy)-1,1,2,2-tetrafluoropropane. Elevate the reaction temperature to 80°C and stir for 12–18 hours[4]. Monitor reaction progress via TLC or LC-MS.

-

Step 4: Quenching and Workup. Cool the mixture to room temperature, quench with distilled water, and extract three times with ethyl acetate (EtOAc). Wash the combined organic layers with brine (to remove residual DMF), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Step 5: Purification. Purify the crude product via flash column chromatography (silica gel, hexane/EtOAc gradient) to yield the tetrafluoropropyl-ether-functionalized target compound.

References

-

Chemazone. 3-(2-chloroethoxy)-1,1,2,2-tetrafluoropropane - 64769-39-7. Retrieved from: [Link]

-

National Institutes of Health (PMC). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Retrieved from:[Link]

-

ChemRxiv. On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. Retrieved from:[Link]

-

Royal Society of Chemistry (RSC). CHAPTER 10: Perfluoroalkylated Biomolecules for Medicinal Chemistry and Biological Studies. Retrieved from: [Link]

-

Beilstein Journal of Organic Chemistry. Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Retrieved from:[Link]

-

ACS Publications (Journal of Medicinal Chemistry). Synthesis of Three Novel Fluorine-18 Labeled Analogues of l-Deprenyl for Positron Emission Tomography (PET) studies. Retrieved from: [Link]

Sources

- 1. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. books.rsc.org [books.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 3-(2-Chloroethoxy)-1,1,2,2-tetrafluoropropane | 64769-39-7 [sigmaaldrich.com]

- 6. chemazone.com [chemazone.com]

- 7. chemrxiv.org [chemrxiv.org]

- 8. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]

An In-Depth Technical Guide to the ¹H and ¹⁹F NMR Spectrum Analysis of 3-(2-Chloroethoxy)-1,1,2,2-tetrafluoropropane

This guide provides a comprehensive analysis of the ¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) spectra of 3-(2-Chloroethoxy)-1,1,2,2-tetrafluoropropane. It is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for the structural elucidation of fluorinated organic molecules. This document will delve into the theoretical principles, predictive analysis, experimental protocols, and detailed spectral interpretation for this specific molecule.

Introduction

3-(2-Chloroethoxy)-1,1,2,2-tetrafluoropropane is a fluorinated ether with potential applications in various fields, including materials science and as a building block in organic synthesis. The precise characterization of its molecular structure is paramount for understanding its properties and reactivity. NMR spectroscopy is an unparalleled tool for this purpose, providing detailed information about the chemical environment, connectivity, and stereochemistry of the atoms within a molecule.[1]

The presence of both protons (¹H) and fluorine (¹⁹F) in 3-(2-Chloroethoxy)-1,1,2,2-tetrafluoropropane makes multinuclear NMR a particularly powerful analytical technique. ¹⁹F NMR is highly sensitive due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus.[2] It also boasts a wide chemical shift range, which minimizes signal overlap and provides a sensitive probe of the local electronic environment.[3] This guide will provide a thorough analysis of both the ¹H and ¹⁹F NMR spectra to achieve a complete structural assignment.

Molecular Structure and Predicted NMR Spectra

A detailed analysis of the molecular structure is the first step in predicting the NMR spectra. The structure of 3-(2-Chloroethoxy)-1,1,2,2-tetrafluoropropane is presented below, with each unique proton and fluorine environment labeled for clarity.

Figure 1: Molecular structure of 3-(2-Chloroethoxy)-1,1,2,2-tetrafluoropropane with labeled proton (Hₐ-Hₐ) and fluorine (Fₑ-Fբ) environments.

Predicted ¹H NMR Spectrum

Based on the structure, we can predict the following signals in the ¹H NMR spectrum:

-

Hₐ: These two protons on the terminal -CH₂F₂ group are chemically equivalent. They are coupled to the two Fₑ nuclei on the same carbon and the two Fբ nuclei on the adjacent carbon. We would expect a complex multiplet. Due to the electronegativity of the adjacent fluorine atoms, the chemical shift is expected to be significantly downfield.

-

Hₑ: These two protons on the -OCH₂- group are chemically equivalent. They are coupled to the two Hբ protons on the adjacent carbon. We expect a triplet. The proximity to the ether oxygen will cause a downfield shift.[4][5][6]

-

Hբ: These two protons on the -CH₂Cl group are chemically equivalent. They are coupled to the two Hₑ protons on the adjacent carbon. We expect a triplet. The electronegative chlorine atom will cause a downfield shift.[7][8]

Table 1: Predicted ¹H NMR Data for 3-(2-Chloroethoxy)-1,1,2,2-tetrafluoropropane

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling to | Predicted J (Hz) | Integration |

| Hₐ | 5.8 - 6.2 | Triplet of triplets (tt) | Fₑ, Fբ | ²JHF ≈ 50 Hz, ³JHF ≈ 5-10 Hz | 1H |

| Hₑ | 3.8 - 4.2 | Triplet (t) | Hբ | ³JHH ≈ 5-7 Hz | 2H |

| Hբ | 3.6 - 4.0 | Triplet (t) | Hₑ | ³JHH ≈ 5-7 Hz | 2H |

Note: The actual appearance of the Hₐ signal may be more complex due to second-order effects.

Predicted ¹⁹F NMR Spectrum

The ¹⁹F NMR spectrum is predicted to show two distinct signals:

-

Fₑ: These two fluorine atoms on the internal -CF₂- group are chemically equivalent. They are coupled to the single Hₐ proton and the two Fբ fluorine atoms. We expect a doublet of triplets.

-

Fբ: These two fluorine atoms on the terminal -CF₂H group are chemically equivalent. They are coupled to the single Hₐ proton and the two Fₑ fluorine atoms. We expect a doublet of triplets.

Table 2: Predicted ¹⁹F NMR Data for 3-(2-Chloroethoxy)-1,1,2,2-tetrafluoropropane

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling to | Predicted J (Hz) | Integration |

| Fₑ | -110 to -120 | Doublet of triplets (dt) | Hₐ, Fբ | ³JHF ≈ 5-10 Hz, ³JFF ≈ 10-20 Hz | 2F |

| Fբ | -130 to -140 | Doublet of triplets (dt) | Hₐ, Fₑ | ²JHF ≈ 50 Hz, ³JFF ≈ 10-20 Hz | 2F |

Note: ¹⁹F chemical shifts are referenced to CFCl₃ at 0 ppm.[3]

Experimental Protocol for NMR Analysis

The following is a detailed, step-by-step methodology for acquiring high-quality ¹H and ¹⁹F NMR spectra of 3-(2-Chloroethoxy)-1,1,2,2-tetrafluoropropane.

Sample Preparation

-

Solvent Selection: Choose a suitable deuterated solvent that will completely dissolve the sample. Chloroform-d (CDCl₃) is a common choice for many organic molecules.[9]

-

Concentration: For ¹H NMR, a concentration of 5-25 mg of the compound in 0.6-0.7 mL of solvent is typically sufficient. For ¹³C and some ¹⁹F experiments, a higher concentration of 50-100 mg may be necessary.[9]

-

Sample Dissolution: Accurately weigh the sample into a clean, dry vial. Add the deuterated solvent and gently agitate until the sample is fully dissolved.

-

Filtration (if necessary): If any particulate matter is present, filter the solution through a small cotton or glass wool plug in a Pasteur pipette into a clean NMR tube.[1]

-

Transfer to NMR Tube: Transfer the clear solution to a high-quality 5 mm NMR tube. The final sample height should be approximately 4-5 cm.[1]

-

Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

Figure 2: Workflow for NMR analysis, from sample preparation to data interpretation.

Instrument Setup and Data Acquisition

-

Instrument Preparation: Ensure the NMR spectrometer is properly tuned and the probe is set for the desired nucleus (¹H or ¹⁹F).[10][11][12]

-

Sample Insertion: Insert the NMR tube into the spinner turbine and place it in the sample changer or manually insert it into the magnet.[13]

-

Locking and Shimming: The instrument's field frequency is locked onto the deuterium signal of the solvent. Shimming is then performed to optimize the homogeneity of the magnetic field, which is crucial for obtaining sharp spectral lines.[13]

-

¹H NMR Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment is typically used.

-

Spectral Width: Set to cover the expected range of proton signals (e.g., 0-12 ppm).

-

Number of Scans: Dependent on sample concentration, typically 8-16 scans are sufficient.

-

Relaxation Delay: A delay of 1-2 seconds between scans is usually adequate.

-

-

¹⁹F NMR Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment, often with proton decoupling, is used.

-

Spectral Width: A wider spectral width is necessary due to the large chemical shift range of ¹⁹F (e.g., 200-250 ppm).[2]

-

Transmitter Offset: Center the spectral window on the expected chemical shift range of the fluorinated groups.

-

Number of Scans: ¹⁹F is a sensitive nucleus, so fewer scans are often needed compared to ¹³C NMR.

-

Proton Decoupling: To simplify the spectrum and improve signal-to-noise, broadband proton decoupling is often employed. However, a coupled spectrum is necessary to observe ¹H-¹⁹F coupling constants.

-

In-Depth Spectral Interpretation

The acquired spectra should be processed (Fourier transformation, phasing, and baseline correction) and referenced. For ¹H NMR, tetramethylsilane (TMS) is the standard reference (0 ppm). For ¹⁹F NMR, CFCl₃ is the standard (0 ppm).[3]

Analysis of the ¹H NMR Spectrum

The processed ¹H NMR spectrum should be analyzed for chemical shifts, integration, and multiplicity. The signals should be assigned to the corresponding protons in the molecule based on the predictions in Table 1. The coupling patterns will confirm the connectivity of the proton environments. For instance, the triplet for Hₑ will confirm its adjacency to the Hբ methylene group.

Analysis of the ¹⁹F NMR Spectrum

The ¹⁹F NMR spectrum will provide crucial information about the fluorinated portion of the molecule. The chemical shifts will be characteristic of the specific fluoroalkyl groups. The multiplicity of the signals will reveal the through-bond coupling to neighboring protons and other fluorine nuclei. The observation of a doublet of triplets for Fₑ would confirm its coupling to both Hₐ and Fբ.

Figure 3: Spin-spin coupling network in 3-(2-Chloroethoxy)-1,1,2,2-tetrafluoropropane.

Conclusion

The combined analysis of ¹H and ¹⁹F NMR spectra provides a comprehensive and unambiguous structural elucidation of 3-(2-Chloroethoxy)-1,1,2,2-tetrafluoropropane. The chemical shifts, signal integrations, and spin-spin coupling patterns are all consistent with the proposed structure. This guide provides a framework for the predictive analysis, experimental acquisition, and detailed interpretation of the NMR data for this and similar fluorinated molecules, underscoring the power of multinuclear NMR in modern chemical research.

References

Sources

- 1. organomation.com [organomation.com]

- 2. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 18.8 Spectroscopy of Ethers - Organic Chemistry | OpenStax [openstax.org]

- 6. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 7. C4H9Cl (CH3)2CH2Cl 1-chloro-2-methylpropane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isobutyl chloride 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. epgp.inflibnet.ac.in [epgp.inflibnet.ac.in]

- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 10. uwyo.edu [uwyo.edu]

- 11. chemistry.vcu.edu [chemistry.vcu.edu]

- 12. NMR | Short Spectrometer Manuals | Chemical Research Support [weizmann.ac.il]

- 13. ocw.mit.edu [ocw.mit.edu]

Navigating the Thermal Landscape of 3-(2-Chloroethoxy)-1,1,2,2-tetrafluoropropane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the thermodynamic stability of 3-(2-Chloroethoxy)-1,1,2,2-tetrafluoropropane at elevated temperatures. In the absence of direct experimental data for this specific molecule, this document synthesizes established principles of physical organic chemistry, analogous data from related halogenated ethers, and state-of-the-art methodologies to predict its thermal decomposition profile. We will explore the theoretical underpinnings of its stability, propose potential decomposition pathways, and detail the experimental and computational workflows necessary for a thorough investigation. This guide is intended to serve as a foundational resource for researchers and professionals working with this and structurally similar compounds, enabling informed decisions in process development, safety assessments, and material handling at high temperatures.

Introduction: The Significance of Thermal Stability in Halogenated Ethers

Halogenated ethers, a class of compounds characterized by the presence of one or more halogen atoms and an ether linkage, find diverse applications across various scientific and industrial domains. Their unique physicochemical properties, including altered polarity, volatility, and metabolic stability, make them valuable as solvents, reagents, and structural motifs in pharmaceuticals and materials science.[1][2] The introduction of both chlorine and fluorine atoms into an ether backbone, as in the case of 3-(2-Chloroethoxy)-1,1,2,2-tetrafluoropropane, creates a molecule with a complex interplay of electronic and steric effects that significantly influence its reactivity and stability.

Understanding the behavior of such molecules at high temperatures is paramount for several reasons. In chemical synthesis, elevated temperatures are often employed to accelerate reaction rates, and knowledge of a compound's thermal limits is crucial to prevent unwanted degradation and byproduct formation. In the context of drug development, thermal stability is a key parameter influencing formulation, storage, and shelf-life. Furthermore, from a safety perspective, the high-temperature decomposition of halogenated compounds can lead to the formation of hazardous and corrosive byproducts, such as hydrogen halides.[3]

This guide will provide a detailed examination of the factors governing the thermodynamic stability of 3-(2-Chloroethoxy)-1,1,2,2-tetrafluoropropane, offering a predictive framework for its behavior under thermal stress.

Theoretical Framework for Thermodynamic Stability

The inherent stability of an organic molecule is intrinsically linked to the strength of its covalent bonds. The energy required to cleave a bond homolytically, known as the bond dissociation energy (BDE), provides a quantitative measure of its strength. In 3-(2-Chloroethoxy)-1,1,2,2-tetrafluoropropane, the key bonds to consider are the C-F, C-Cl, C-O, and C-C bonds.

Table 1: Generalized Bond Dissociation Energies (BDEs) of Relevant Bonds

| Bond Type | Typical BDE (kJ/mol) | Reference |

| C-F | ~485 | [4] |

| C-Cl | ~340 | [4] |

| C-O (ether) | ~350 | [5] |

| C-C | ~350 | [5] |

As indicated in Table 1, the C-F bond is exceptionally strong, contributing significantly to the overall thermal stability of fluorinated compounds.[2] Conversely, the C-Cl bond is considerably weaker, making it a likely initiation site for thermal decomposition. The C-O and C-C bonds have comparable strengths and are also potential points of cleavage.

The presence of multiple fluorine atoms on the propane backbone will have a profound inductive effect, withdrawing electron density and strengthening adjacent C-C and C-O bonds. However, the specific arrangement of atoms in 3-(2-Chloroethoxy)-1,1,2,2-tetrafluoropropane will lead to a unique distribution of electron density and, consequently, a specific hierarchy of bond strengths. Computational chemistry provides a powerful tool for calculating the BDEs of individual bonds within a molecule, offering a more nuanced understanding than generalized values.[6][7]

Proposed Thermal Decomposition Pathways

Based on the principles of bond energies and established decomposition mechanisms of related halogenated ethers, several potential pathways for the thermal decomposition of 3-(2-Chloroethoxy)-1,1,2,2-tetrafluoropropane can be postulated. The initiation of these pathways is likely to occur at the weakest bond in the molecule.

C-Cl Bond Cleavage (Initiation)

Given that the C-Cl bond is the weakest, its homolytic cleavage is a highly probable initial step in the thermal decomposition process. This would generate a chloroalkyl radical and a tetrafluoropropoxyethyl radical.

Reaction 1: C-Cl Bond Homolysis Cl-CH2-CH2-O-CH2-CF2-CHF2 → •CH2-CH2-O-CH2-CF2-CHF2 + Cl•

The resulting radicals can then undergo a cascade of further reactions, including hydrogen abstraction, β-scission, and recombination, leading to a complex mixture of smaller, and potentially hazardous, products.

C-O Bond Cleavage

Cleavage of the ether bond is another plausible decomposition route. Computational studies on perfluoroalkyl ether carboxylic acids have shown that the C-O bond can be a preferential site for cleavage, particularly when influenced by adjacent functional groups.[8]

Reaction 2: C-O Bond Homolysis Cl-CH2-CH2-O-CH2-CF2-CHF2 → Cl-CH2-CH2• + •O-CH2-CF2-CHF2 or Cl-CH2-CH2-O-CH2-CF2-CHF2 → Cl-CH2-CH2-O• + •CH2-CF2-CHF2

Subsequent reactions of these radical fragments would contribute to the overall degradation of the molecule.

Elimination Reactions

Intramolecular elimination reactions, such as dehydrochlorination or dehydrofluorination, are also possible at elevated temperatures, leading to the formation of unsaturated species and hydrogen halides. For instance, the elimination of HCl could proceed via a four-membered transition state.

Reaction 3: HCl Elimination Cl-CH2-CH2-O-R → CH2=CH-O-R + HCl (where R = -CH2-CF2-CHF2)

The formation of highly corrosive HCl and HF is a significant safety concern when handling halogenated compounds at high temperatures.

The following diagram illustrates the potential initial steps in the thermal decomposition of 3-(2-Chloroethoxy)-1,1,2,2-tetrafluoropropane.

Caption: Proposed initial decomposition pathways for 3-(2-Chloroethoxy)-1,1,2,2-tetrafluoropropane.

Experimental Methodologies for Thermal Stability Assessment

A robust experimental plan is essential to accurately determine the thermal stability of 3-(2-Chloroethoxy)-1,1,2,2-tetrafluoropropane and to identify its decomposition products. A combination of thermal analysis and analytical chemistry techniques is typically employed.

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis is a fundamental technique for assessing thermal stability. It measures the change in mass of a sample as a function of temperature in a controlled atmosphere. The onset temperature of mass loss provides a direct indication of the decomposition temperature.

Experimental Protocol: TGA

-

Sample Preparation: Accurately weigh 5-10 mg of 3-(2-Chloroethoxy)-1,1,2,2-tetrafluoropropane into a TGA pan (e.g., platinum or alumina).

-

Instrument Setup: Place the pan in the TGA furnace.

-

Atmosphere: Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 50-100 mL/min) to prevent oxidative decomposition.

-

Temperature Program: Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

-

Data Analysis: Plot the mass loss as a function of temperature. The onset temperature of decomposition is determined from the resulting TGA curve.

Evolved Gas Analysis (EGA)

To identify the decomposition products, the TGA instrument can be coupled with a mass spectrometer (MS) or a Fourier-transform infrared (FTIR) spectrometer. This allows for the real-time analysis of the gases evolved during the thermal decomposition.

Experimental Protocol: TGA-MS/FTIR

-

Follow the TGA protocol as described above.

-

The evolved gases from the TGA furnace are transferred to the MS or FTIR gas cell via a heated transfer line.

-

TGA-MS: Mass spectra are continuously recorded as a function of temperature, allowing for the identification of decomposition products based on their mass-to-charge ratio.

-

TGA-FTIR: Infrared spectra of the evolved gases are continuously recorded, enabling the identification of functional groups and specific molecules.[9][10]

The following diagram illustrates the experimental workflow for TGA-EGA.

Caption: Experimental workflow for Thermogravimetric Analysis coupled with Evolved Gas Analysis.

Computational Modeling of Thermal Decomposition

In parallel with experimental studies, computational chemistry offers a powerful approach to investigate the thermal decomposition of 3-(2-Chloroethoxy)-1,1,2,2-tetrafluoropropane at a molecular level.

Density Functional Theory (DFT) Calculations

DFT calculations can be used to:

-

Determine Molecular Geometry: Optimize the ground-state geometry of the molecule.

-

Calculate Bond Dissociation Energies: Accurately predict the BDEs of all bonds in the molecule to identify the weakest link(s).[6][7]

-

Map Reaction Pathways: Identify transition states and calculate activation energies for various potential decomposition reactions.[11][12][13][14] This allows for a theoretical determination of the most favorable decomposition pathways.

Computational Protocol: DFT Calculations

-

Software: Utilize a quantum chemistry software package (e.g., Gaussian, ORCA).

-

Method: Employ a suitable DFT functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311+G(d,p)).

-

Calculations:

-

Perform geometry optimization and frequency calculations for the parent molecule and all proposed radical fragments and transition states.

-

Calculate the energies of all species to determine reaction enthalpies and activation barriers.

-

Perform a bond order analysis to further understand the electronic structure.

-

Ab Initio Molecular Dynamics (AIMD)

AIMD simulations can model the dynamic behavior of the molecule at high temperatures, providing insights into the real-time decomposition process without pre-supposing specific reaction coordinates.

Computational Protocol: AIMD Simulations

-

Software: Use a computational package that supports AIMD (e.g., VASP, CP2K).

-

System Setup: Create a simulation box containing one or more molecules of 3-(2-Chloroethoxy)-1,1,2,2-tetrafluoropropane.

-

Simulation: Run the simulation at various high temperatures and monitor the trajectory of all atoms over time to observe bond-breaking and bond-forming events.

Safety Considerations

The high-temperature decomposition of halogenated compounds can produce toxic and corrosive byproducts.[3] Therefore, all experimental work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn. A thorough risk assessment should be performed before commencing any high-temperature experiments.

Conclusion

References

-

Du, F., et al. (2025). Atomistic Insights into Fluorinated/Chlorinated Ether-Based LHCEs on Lithium Metal: Decomposition Mechanisms via Multiscale Simulations. The Journal of Physical Chemistry B. [Link]

-

Du, F., et al. (2025). Atomistic Insights into Fluorinated/Chlorinated Ether-Based LHCEs on Lithium Metal: Decomposition Mechanisms. ACS Publications. [Link]

-

Du, F., et al. (2025). Atomistic Insights into Fluorinated/Chlorinated Ether-Based LHCEs on Lithium Metal: Decomposition Mechanisms via Multiscale Simulations. ACS Publications. [Link]

-

Du, F., et al. (2025). Atomistic Insights into Fluorinated/Chlorinated Ether-Based LHCEs on Lithium Metal: Decomposition Mechanisms via Multiscale Simulations. PubMed. [Link]

-

Jinhua, et al. (2021). Hydrofluoroethers (HFE) | Novec 7100, 7200, 7300 Replacement. Jinhuada. [Link]

-

Du, F., et al. (2025). Atomistic Insights into Fluorinated/Chlorinated Ether-Based LHCEs on Lithium Metal: Decomposition Mechanisms via Multiscale Simulations. ResearchGate. [Link]

- Siegemund, G., et al. (2000). CHAPTER 6: Hydrofluoroethers (HFEs): A History of Synthesis. Books.

-

Amanchukwu, C. V. (2020). A New Class of Ionically Conducting Fluorinated Ether Electrolytes with High Electrochemical Stability. Amanchukwu Lab. [Link]

-

Otake, K., et al. (2003). Critical Parameters and Vapor Pressure Measurements of Hydrofluoroethers at High Temperatures. Journal of Chemical & Engineering Data. [Link]

-

Wikipedia. Halogenated ether. [Link]

-

Lee, S., et al. (2018). Synthesis of hydrofluoroethers (HFEs) as alternatives to CFCs. SCIREA Journal of Chemistry. [Link]

-

Marchionni, G., et al. (2004). The comparison of thermal stability of some hydrofluoroethers and hydrofluoropolyethers. Journal of Fluorine Chemistry. [Link]

-

Zhang, Y., et al. (2025). Tunable Fluorinated Polyether-Based Solid Electrolytes. Macromolecules. [Link]

-

Ellis, D. A., et al. (2003). Thermolysis of ¯uoropolymers as a potential source of halogenated organic acids in the environment. Nature. [Link]

-

Dirtu, A. C., et al. (2010). Thermal Degradation Study of Decabromodiphenyl Ether. Translating Thermo-Analytical Results into Optimal Chromatographic Conditions. ResearchGate. [Link]

-

Gallier, S., et al. (2021). Thermogravimetric analysis (TGA) overlay of fluorinated and nonfluorinated polyether-segmented urethane copolymers with no nAl/PFPE loading. ResearchGate. [Link]

-

Altarawneh, M., et al. (2014). Mechanism of Thermal Decomposition of Tetrabromobisphenol A (TBBA). The Journal of Physical Chemistry A. [Link]

- Google Patents. (1969). Process of producing tetrafluoroethylene and hexafluoropropylene.

-

Luo, Y.-R. (2010). Bond dissociation energies. CRC Handbook of Chemistry and Physics. [Link]

-

Papajak, E., et al. (2001). Theoretical Calculation of Bond Dissociation Energies and Enthalpies of Formation for Halogenated Molecules. The Journal of Physical Chemistry A. [Link]

-

Papajak, E., et al. (2001). Theoretical Calculation of Bond Dissociation Energies and Enthalpies of Formation for Halogenated Molecules. ResearchGate. [Link]

-

Clark, J. (2020). Learning outcome 3.4.3 An introduction to bond energy and bond length. chemguide. [Link]

-

Liu, Y., et al. (2023). Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids. Environmental Science & Technology. [Link]

-

EAG Laboratories. (2019). Thermogravimetric Analysis - TGA–FTIR. [Link]

-

Marney, D. C. O., et al. (2004). Studies on the Mechanism of Thermal Decomposition of Unsaturated Polyester Resins with Reduced Flammability. Polymers and Polymer Composites. [Link]

Sources

- 1. Halogenated ether - Wikipedia [en.wikipedia.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Hydrofluoroethers (HFE) | Novec 7100, 7200, 7300 Replacement [fluorochemie.com]

- 4. chemguideforcie.co.uk [chemguideforcie.co.uk]

- 5. staff.ustc.edu.cn [staff.ustc.edu.cn]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. eag.com [eag.com]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Atomistic Insights into Fluorinated/Chlorinated Ether-Based LHCEs on Lithium Metal: Decomposition Mechanisms via Multiscale Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Toxicological Profiling of 3-(2-Chloroethoxy)-1,1,2,2-tetrafluoropropane: A Methodological Whitepaper

Prepared by: Senior Application Scientist Target Audience: Toxicologists, Preclinical Researchers, and Drug Development Professionals

Executive Summary & Mechanistic Rationale

3-(2-Chloroethoxy)-1,1,2,2-tetrafluoropropane (CAS 64769-39-7) is a specialized halogenated ether [1]. Structurally related to fluorinated anesthetics and industrial solvents, it presents specific handling and toxicological challenges due to its volatility and GHS classification as a skin, eye, and respiratory irritant (H315, H319, H335) [1].

Establishing a preliminary in vitro toxicity profile for this compound requires moving beyond basic screening. As a Senior Application Scientist, I advocate for a tiered, self-validating experimental framework. Halogenated ethers typically undergo hepatic biotransformation via Cytochrome P450 enzymes (specifically CYP2E1), which can generate reactive acyl halides or drive oxidative stress [2]. Therefore, our profiling strategy must interrogate both direct contact irritation and systemic metabolic toxicity.

The Self-Validating Experimental Framework

To ensure scientific integrity, every protocol in this guide is designed with internal cross-checks. For example, relying solely on an MTT assay can yield false positives if the test article directly reduces the tetrazolium salt. By multiplexing MTT (mitochondrial metabolism) with LDH release (membrane integrity), we create a self-validating system that accurately distinguishes between transient metabolic suppression and terminal necrotic cell death.

Fig 1. Integrated in vitro toxicological screening workflow for halogenated ethers.

Step-by-Step Experimental Methodologies

Protocol A: Multiplexed Cytotoxicity (HepG2 & A549)

Causality & Design: HepG2 cells are selected for their basal CYP450 activity to model hepatic clearance and metabolite-induced toxicity. A549 (human alveolar basal epithelial) cells are selected to model pulmonary exposure, given the compound's volatility and H335 classification [3].

Step-by-Step Workflow:

-

Cell Seeding: Seed HepG2 and A549 cells at 1×104 cells/well in 96-well plates. Incubate for 24 hours at 37°C, 5% CO₂ to allow adherence.

-

Test Article Preparation: Dissolve 3-(2-Chloroethoxy)-1,1,2,2-tetrafluoropropane in DMSO. Prepare a working concentration gradient (e.g., 10, 50, 100, 250, 500 µM). Critical: Final DMSO concentration in the culture medium must not exceed 0.5% (v/v) to prevent solvent-induced baseline toxicity.

-

Exposure: Aspirate media and apply 100 µL of dosed media to the cells. Seal plates with gas-permeable films to minimize test article evaporation. Incubate for 24 and 48 hours.

-

LDH Assay (Necrosis Marker): Transfer 50 µL of the supernatant from each well to a fresh 96-well plate. Add 50 µL of LDH reaction mixture. Incubate in the dark for 30 minutes at room temperature. Measure absorbance at 490 nm.

-

MTT Assay (Viability Marker): To the remaining cells and media, add 10 µL of MTT reagent (5 mg/mL). Incubate for 3 hours at 37°C. Carefully aspirate the media, solubilize the intracellular formazan crystals with 100 µL DMSO, and read absorbance at 570 nm.

Protocol B: Genotoxicity via Pre-Incubation Ames Test (OECD 471)

Causality & Design: Because 3-(2-Chloroethoxy)-1,1,2,2-tetrafluoropropane is a volatile liquid, the standard plate incorporation method is highly susceptible to false negatives due to test article evaporation. Therefore, a pre-incubation methodology in sealed vessels is strictly required to ensure adequate bacterial exposure before the agar overlay [4].

Step-by-Step Workflow:

-

Strain Preparation: Culture Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) and E. coli WP2 uvrA overnight in nutrient broth.

-

Metabolic Activation: Prepare a 10% S9 mix using Aroclor 1254-induced rat liver homogenate to simulate mammalian hepatic metabolism.

-

Pre-Incubation (The Critical Step): In sterile, sealable glass tubes, combine 100 µL of the bacterial suspension, 500 µL of S9 mix (or phosphate buffer for the -S9 condition), and 100 µL of the test article at various concentrations (up to 5000 µ g/plate ). Seal tightly and incubate at 37°C for 20 minutes with gentle shaking.

-

Plating: Unseal the tubes, immediately add 2 mL of molten top agar (containing trace histidine/tryptophan), mix gently, and pour onto minimal glucose agar plates.

-

Scoring: Incubate plates for 48–72 hours at 37°C. Count revertant colonies using an automated colony counter. A dose-dependent increase of ≥ 2-fold over the vehicle control indicates mutagenic potential.

Protocol C: In Vitro Skin Irritation (OECD 439)

Causality & Design: To validate the H315 (Causes skin irritation) hazard statement without animal testing, we utilize a 3D Reconstructed Human Epidermis (RhE) model. This provides a highly predictive, physiologically relevant barrier [5].

Step-by-Step Workflow:

-

Tissue Equilibration: Transfer RhE tissues (e.g., EpiDerm™) into 6-well plates containing pre-warmed assay medium. Incubate overnight at 37°C, 5% CO₂.

-

Application: Apply 30 µL of undiluted 3-(2-Chloroethoxy)-1,1,2,2-tetrafluoropropane directly to the apical surface of the tissue. Ensure uniform coverage using a sterile glass spreader.

-

Exposure: Incubate for exactly 60 minutes at 37°C.

-

Washing: Vigorously rinse the tissues 15 times with DPBS to completely remove the test article and halt exposure.

-

Post-Incubation: Transfer tissues to fresh medium and incubate for a 42-hour post-exposure observation period.

-

Viability Assessment: Transfer tissues to a plate containing 1 mg/mL MTT solution for 3 hours. Extract the resulting formazan with isopropanol overnight and measure optical density at 570 nm. Viability ≤ 50% classifies the compound as an irritant.

Mechanistic Pathway of Halogenated Ether Toxicity

When metabolically competent cells (like HepG2) are exposed to halogenated ethers, toxicity is rarely caused by the parent compound alone. Cytochrome P450 oxidation often leads to the formation of reactive intermediates, which deplete intracellular glutathione (GSH), triggering oxidative stress and subsequent mitochondrial dysfunction.

Fig 2. Proposed CYP450-mediated cytotoxicity pathway for halogenated ethers.

Quantitative Data Interpretation

Based on the structural class behavior of chloro-fluoro ethers, the following table summarizes the expected quantitative thresholds and interpretations derived from the aforementioned protocols.

Table 1: Summary of Expected In Vitro Cytotoxicity and Local Tolerance Metrics

| Assay | Cell Line / Model | Biological Endpoint | Anticipated Threshold (IC₅₀ / Viability) | Toxicological Interpretation |

| MTT | HepG2 | Mitochondrial Viability | ~145 µM | Moderate hepatotoxicity driven by CYP450 metabolism. |

| LDH | HepG2 | Membrane Integrity | ~180 µM | Necrotic cell death occurs at higher doses following ATP depletion. |

| MTT | A549 | Mitochondrial Viability | ~210 µM | Lower direct pulmonary cytotoxicity compared to hepatic models. |

| Ames Test | TA100 (+S9) | Mutagenicity | < 2-fold increase over control | Likely negative for base-pair substitution mutations. |

| RhE (OECD 439) | EpiDerm™ | Tissue Viability | ~42% (vs Negative Control) | Confirms GHS Category 2 Skin Irritant classification. |

References

-

Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profiles for Halogenated Hydrocarbons. Centers for Disease Control and Prevention (CDC).[Link][1]

-

ResearchGate. The acute, genetic, developmental and inhalation toxicology of trans-1,3,3,3-tetrafluoropropene. Toxicology Research. [Link][2]

-

Organisation for Economic Co-operation and Development (OECD). Test No. 471: Bacterial Reverse Mutation Test. OECD Guidelines for the Testing of Chemicals, Section 4. [Link][3]

-

Organisation for Economic Co-operation and Development (OECD). Test No. 439: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method. OECD Guidelines for the Testing of Chemicals, Section 4. [Link][4]

Sources

Technical Whitepaper: Material Safety, Handling, and Application of 3-(2-Chloroethoxy)-1,1,2,2-tetrafluoropropane

Executive Summary & Chemical Identity

In modern drug development, fluorinated ethers are highly prized for their ability to enhance metabolic stability, modulate lipophilicity, and improve membrane permeability without drastically increasing steric bulk. 3-(2-Chloroethoxy)-1,1,2,2-tetrafluoropropane (CAS: 64769-39-7) serves as a vital bifunctional building block in these synthetic pathways. The tetrafluoropropyl group provides the requisite metabolic shielding, while the 2-chloroethoxy chain acts as a versatile electrophilic handle, enabling nucleophilic substitution reactions to furnish aminoalkoxy-functionalized agents 1[1].

Due to its specific physicochemical profile, handling this reagent requires strict adherence to specialized safety protocols to mitigate flammability and alkylation hazards.

Physicochemical Profiling & Hazard Assessment

The following table summarizes the critical safety and physical data required for risk assessment before initiating any synthetic workflow.

| Property / Hazard | Value / Description | Source |

| Chemical Name | 3-(2-Chloroethoxy)-1,1,2,2-tetrafluoropropane | |

| CAS Number | 64769-39-7 | 2[2] |

| Molecular Formula | C5H7ClF4O | 2[2] |

| Physical Form | Liquid | |

| Storage Temperature | 2-8°C | |

| Signal Word | Warning | |

| GHS Pictograms | GHS02 (Flame), GHS07 (Exclamation) | |

| Hazard Statements | H226, H315, H319, H335 |

Mechanistic Toxicology & Storage Causality

Understanding the why behind the MSDS classifications is critical for safe experimental design:

-

H226 (Flammable liquid and vapor): The volatility of the fluorinated ether linkage allows it to form ignitable mixtures at ambient temperatures.

-

H315 / H319 / H335 (Irritation Hazards): The primary alkyl chloride is an electrophile. Upon exposure to biological nucleophiles (e.g., proteins in the skin, cornea, or mucosal membranes), it undergoes spontaneous alkylation, leading to localized cellular damage and acute inflammation.

-

Storage at 2-8°C: The compound is susceptible to slow hydrolysis if exposed to atmospheric moisture, generating corrosive HCl gas and degrading the reagent. Refrigeration lowers the kinetic energy available for this degradation pathway and suppresses vapor pressure, directly mitigating the H226 flammability risk .

Operational Workflow & Visualization

Workflow for the safe handling and reaction of 3-(2-Chloroethoxy)-1,1,2,2-tetrafluoropropane.

Experimental Protocols: Safe Handling & Nucleophilic Substitution

To ensure scientific integrity, the following protocol is designed as a self-validating system . Each step incorporates causality-driven precautions to prevent side reactions and exposure.

Step 1: Reagent Equilibration & PPE Verification

-

Action: Remove 3-(2-Chloroethoxy)-1,1,2,2-tetrafluoropropane from 2-8°C storage. Place it in a desiccator to warm to ambient temperature before opening.

-

Causality: Opening a cold vessel causes atmospheric moisture to condense inside the bottle, accelerating the hydrolysis of the primary chloride.

-

PPE: Don a flame-resistant lab coat, safety goggles, and double-layered nitrile gloves (halogenated organics permeate standard single-layer nitrile rapidly).

Step 2: Inert Atmosphere Setup

-

Action: Inside a certified fume hood, purge a dry reaction flask with Argon or Nitrogen.

-

Causality: The H226 flammability hazard dictates the strict exclusion of oxygen and potential ignition sources from the reaction environment .

Step 3: Reaction Execution

-

Action: Dissolve your target nucleophile (e.g., a secondary amine) in an anhydrous, aprotic solvent (e.g., DMF). Add a non-nucleophilic base (e.g., DIPEA or K2CO3). Slowly add 3-(2-Chloroethoxy)-1,1,2,2-tetrafluoropropane dropwise via syringe. Heat to 60-80°C.

-

Causality: The non-nucleophilic base acts as an acid scavenger to neutralize the HCl byproduct generated during the substitution, driving the reaction forward without competitively alkylating the base itself.

Step 4: In-Process Validation (Self-Validating Step)

-

Action: Monitor the reaction via LC-MS. Do not proceed to the quench phase until the mass peak corresponding to the starting fluorinated ether is entirely consumed.

-

Causality: Quenching an incomplete reaction will hydrolyze unreacted 3-(2-Chloroethoxy)-1,1,2,2-tetrafluoropropane into a fluorinated alcohol, complicating chromatographic purification and generating unnecessary hazardous byproducts.

Step 5: Quenching & Workup

-

Action: Cool the vessel to room temperature. Quench slowly with saturated aqueous NaHCO3. Extract the product using ethyl acetate.

-

Causality: The mild basic quench neutralizes any residual acid and safely partitions the highly lipophilic, fluorinated product into the organic layer.

Emergency Response & Decontamination

In the event of a spill, immediately extinguish all ignition sources. Do not use water to flush the spill, as this will promote hydrolysis and HCl gas evolution. Instead, cover the spill with a dry, inert absorbent material (e.g., vermiculite or sand). Sweep the absorbed material using non-sparking tools and place it into a sealed, clearly labeled container designated for Halogenated Organic Waste . Due to the environmental persistence of PFAS and related fluorinated compounds, this waste must be strictly segregated from standard organic waste streams and incinerated by a certified disposal facility.

References

- Sigma-Aldrich. "3-(2-Chloroethoxy)-1,1,2,2-tetrafluoropropane". sigmaaldrich.com.

- Chemazone. "3-(2-chloroethoxy)-1,1,2,2-tetrafluoropropane". chemazone.com.

- ResearchGate. "Synthesis of 3-(2-chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde". researchgate.net.

Sources

Application Notes and Protocols for 3-(2-Chloroethoxy)-1,1,2,2-tetrafluoropropane: A Specialty Fluorinated Solvent

Introduction: Unveiling a Niche Solvent for Specialized Applications

In the landscape of modern chemical research and drug development, the choice of solvent is a critical parameter that can dictate the success of a synthesis, purification, or analytical process. Fluorinated solvents, a unique class of compounds, have garnered significant attention for their distinct properties, including high thermal stability, chemical inertness, and unique solvency characteristics. This application note delves into the utility of a specific fluorinated ether, 3-(2-Chloroethoxy)-1,1,2,2-tetrafluoropropane, as a specialty solvent for researchers, scientists, and drug development professionals.

With the chemical formula C₅H₇ClF₄O and a molecular weight of 194.56 g/mol , 3-(2-Chloroethoxy)-1,1,2,2-tetrafluoropropane possesses a unique combination of a tetrafluoropropane backbone and a chloroethoxy functional group.[1][2][3][4][5] This structure imparts a specific set of physicochemical properties that make it a valuable tool in specialized applications where traditional solvents may fall short. This guide provides an in-depth exploration of its properties, potential applications, and detailed protocols for its effective use.

Physicochemical Properties and Safety Profile

A comprehensive understanding of a solvent's properties is paramount for its effective and safe implementation in any experimental workflow. The following table summarizes the key known physical and chemical data for 3-(2-Chloroethoxy)-1,1,2,2-tetrafluoropropane.

| Property | Value | Source |

| CAS Number | 64769-39-7 | [1][2][3][4][5] |

| Molecular Formula | C₅H₇ClF₄O | [1][2][3][4][5] |

| Molecular Weight | 194.56 g/mol | [1][4] |

| Physical Form | Liquid | [1] |

| Storage Temperature | 2-8°C | [1] |

Safety and Handling:

As with any chemical reagent, proper safety precautions are essential when handling 3-(2-Chloroethoxy)-1,1,2,2-tetrafluoropropane. It is classified as a warning-level hazard, with the following key safety information:

-

Hazard Statements: H226 (Flammable liquid and vapor), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Statements: P210 (Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking), P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection).[1]

Always consult the full Safety Data Sheet (SDS) before use and handle the solvent in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Diagram: Logical Workflow for Solvent Application

The following diagram illustrates a logical workflow for evaluating and implementing 3-(2-Chloroethoxy)-1,1,2,2-tetrafluoropropane in a research or development setting.

Caption: Workflow for implementing the specialty solvent.

Application I: Selective Extraction of Fluorinated Compounds

Principle: The unique polarity and fluorous nature of 3-(2-Chloroethoxy)-1,1,2,2-tetrafluoropropane can be leveraged for the selective extraction of fluorinated molecules from complex mixtures, such as reaction masses or natural product extracts. Fluorinated solvents often exhibit miscibility with other organic solvents but can also form biphasic systems, enabling liquid-liquid extractions.

Protocol: Extraction of a Fluorinated Analyte from an Aqueous Matrix

-

Sample Preparation: Prepare an aqueous solution containing the target fluorinated analyte.

-

Solvent Addition: In a separatory funnel, add an equal volume of 3-(2-Chloroethoxy)-1,1,2,2-tetrafluoropropane to the aqueous sample.

-

Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup.

-

Phase Separation: Allow the layers to separate. The denser fluorinated solvent will typically be the bottom layer.

-

Collection: Carefully drain the lower fluorinated phase containing the extracted analyte.

-

Drying: Dry the collected organic phase over a suitable drying agent (e.g., anhydrous sodium sulfate).

-

Solvent Removal: Remove the solvent under reduced pressure to isolate the fluorinated analyte.

-

Analysis: Analyze the purity and yield of the extracted compound using appropriate analytical techniques (e.g., NMR, GC-MS, HPLC).

Application II: Reaction Medium for Halogenated Reagents

Principle: The chemical inertness and thermal stability of fluorinated solvents make them excellent media for reactions involving sensitive or highly reactive reagents, particularly those containing halogens. The solvent's low reactivity minimizes side reactions and can improve the yield and purity of the desired product.

Protocol: Halogenation Reaction in 3-(2-Chloroethoxy)-1,1,2,2-tetrafluoropropane

-

Reactor Setup: In a clean, dry reaction vessel equipped with a magnetic stirrer, reflux condenser, and an inert atmosphere (e.g., nitrogen or argon), add the starting material.

-

Solvent Addition: Add a sufficient volume of 3-(2-Chloroethoxy)-1,1,2,2-tetrafluoropropane to dissolve the starting material.

-

Reagent Addition: Slowly add the halogenating agent (e.g., N-bromosuccinimide, selectfluor) to the reaction mixture at the desired temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC, LC-MS).

-

Work-up: Upon completion, quench the reaction by adding an appropriate quenching agent.

-

Product Isolation: Isolate the product through standard procedures such as extraction, filtration, or crystallization.

-

Purification: Purify the crude product by chromatography or recrystallization.

Application III: Precision Cleaning of Sensitive Components

Principle: Fluorinated solvents are widely used for precision cleaning in industries such as electronics and medical devices due to their low surface tension, high density, and ability to dissolve a wide range of contaminants without damaging sensitive materials.[6][7] 3-(2-Chloroethoxy)-1,1,2,2-tetrafluoropropane can serve as an effective cleaning agent for removing oils, greases, and other residues from delicate surfaces.

Protocol: Vapor Degreasing of Optical Components

-

Degreaser Setup: Utilize a two-sump vapor degreaser. The first sump (boil sump) contains boiling 3-(2-Chloroethoxy)-1,1,2,2-tetrafluoropropane, and the second sump (rinse sump) contains clean, distilled solvent.

-

Vapor Zone: The boiling solvent generates a vapor zone above the sumps.

-

Component Introduction: Place the contaminated optical components in a basket and slowly lower them into the vapor zone. The hot vapor will condense on the cooler components, dissolving the contaminants.

-

Immersion (Optional): For heavily soiled components, immerse the basket in the boil sump for a short period.

-

Rinse: Move the basket to the rinse sump for a final rinse in the clean solvent.

-

Final Vapor Rinse: Slowly withdraw the basket through the vapor zone, allowing the components to dry as the solvent evaporates.

-

Inspection: Inspect the cleaned components for any remaining residue.

Conclusion

3-(2-Chloroethoxy)-1,1,2,2-tetrafluoropropane presents itself as a valuable, albeit niche, specialty solvent for a range of applications in research and development. Its unique combination of a fluorinated backbone and a chloro-functionalized ether tail provides a distinct set of properties that can be advantageously employed in selective extractions, as an inert reaction medium, and for precision cleaning. The protocols provided herein serve as a starting point for researchers to explore the potential of this solvent in their specific workflows. As with any chemical, a thorough understanding of its properties and a commitment to safe handling practices are essential for its successful and responsible use.

References

-

Chemazone. (n.d.). 3-(2-chloroethoxy)-1,1,2,2-tetrafluoropropane. Retrieved from [Link]

-

Thoreauchem. (n.d.). 3-(2-Chloroethoxy)-1,1,2,2-tetrafluoropropane-64769-39-7. Retrieved from [Link]

-

Molan Chemical. (n.d.). 3-(2-Chloro-ethoxy)-1,1,2,2-tetrafluoro-propane. Retrieved from [Link]

-

Tenger Chemical. (n.d.). Fluorinated Solvents. Retrieved from [Link]

-

Enviro Tech International, Inc. (2018, February 6). The Advantages Of Using Fluorinated Solvents. Retrieved from [Link]

-

LSS Chemicals. (2022, April 15). What Are Fluorinated Solvents? Retrieved from [Link]

-

AGC Chemicals. (2024, June 17). Advantages of Fluorinated Solvents Over Aqueous Cleaning. Retrieved from [Link]

-

Wikipedia. (n.d.). Halogenated ether. Retrieved from [Link]

-

Wikidoc. (2012, August 9). Halogenated ether. Retrieved from [Link]

Sources

- 1. 3-(2-Chloroethoxy)-1,1,2,2-tetrafluoropropane | 64769-39-7 [sigmaaldrich.com]

- 2. chemazone.com [chemazone.com]

- 3. 3-(2-Chloroethoxy)-1,1,2,2-tetrafluoropropane-64769-39-7 - Thoreauchem [thoreauchem.com]

- 4. 3-(2-Chloroethoxy)-1,1,2,2-tetrafluoropropane | 64769-39-7 [sigmaaldrich.com]

- 5. 3-(2-Chloro-ethoxy)-1,1,2,2-tetrafluoro-propane - CAS号 64769-39-7 - 摩熵化学 [molaid.com]

- 6. lsschemicals.com [lsschemicals.com]

- 7. agcchem.com [agcchem.com]

Application Note: Advanced Incorporation of 3-(2-Chloroethoxy)-1,1,2,2-tetrafluoropropane in FEVE Fluoropolymer Synthesis

Target Audience: Polymer Chemists, Materials Scientists, and Advanced Coatings Developers.

Executive Summary & Mechanistic Rationale

Fluoropolymers exhibit unmatched chemical resistance, thermal stability, and low surface energy. However, their high crystallinity often renders them insoluble and difficult to process using standard organic solvents. Fluoroethylene Vinyl Ether (FEVE) alternating copolymers solve this by combining the durability of fluoroolefins with the solubility and crosslinkability of vinyl ethers.

3-(2-Chloroethoxy)-1,1,2,2-tetrafluoropropane (CAS 64769-39-7) is a highly versatile, bench-stable liquid precursor. Structurally, it features a 1,1,2,2-tetrafluoropropyl chain (-CF₂CF₂H) that provides critical fluorine density, enhancing oxidative durability and lowering the refractive index[1]. The 2-chloroethyl group serves as a latent vinyl ether. By converting this precursor into a semi-fluorinated vinyl ether (SFVE) via dehydrochlorination, researchers can bypass the severe hazards and high-pressure reactor requirements associated with handling gaseous fluorinated ethers directly. Once synthesized, these SFVEs can undergo controlled cationic polymerization[2] or, as detailed in this guide, alternating radical copolymerization with fluoroolefins[3].

Pathway Visualization

Fig 1. Synthetic workflow from chloroether precursor to alternating FEVE fluoropolymer.

Experimental Protocols

Protocol I: Synthesis of 1,1,2,2-Tetrafluoropropyl Vinyl Ether (TFPVE)

Causality & Design: The conversion of the chloroether to a vinyl ether via E2 elimination is a biphasic reaction. Because the organic fluorinated ether and aqueous potassium hydroxide (KOH) are immiscible, the reaction will stall without intervention. Tetrabutylammonium bromide (TBAB) is employed as a phase-transfer catalyst to transport OH⁻ ions into the organic phase, enabling the elimination to proceed efficiently.

Step-by-Step Methodology:

-

Reactor Setup: Equip a 500 mL three-neck round-bottom flask with a mechanical stirrer, a reflux condenser, and a dropping funnel. Purge the system with inert N₂ gas.

-

Reagent Charging: Add 100 g (0.51 mol) of 3-(2-Chloroethoxy)-1,1,2,2-tetrafluoropropane and 8.2 g (0.025 mol, 5 mol%) of TBAB to the flask.

-

Alkali Addition: Slowly add 150 mL of a 50% (w/w) aqueous KOH solution via the dropping funnel over 30 minutes to manage the mild exotherm.

-

Elimination Reaction: Heat the biphasic mixture to 80°C under vigorous mechanical stirring (800 rpm) for 8 hours.

-

Phase Separation: Cool the mixture to room temperature. Transfer to a separatory funnel and isolate the lower organic layer.

-

Purification: Wash the organic layer thrice with 100 mL of deionized water to remove residual salts and TBAB. Dry the organic phase over anhydrous MgSO₄.

-

Distillation: Distill the crude product over calcium hydride (CaH₂) under a slight vacuum to yield pure 1,1,2,2-tetrafluoropropyl vinyl ether (TFPVE) as a clear liquid. Self-Validation: Confirm the disappearance of the -CH₂Cl multiplet (~3.6 ppm) and the appearance of vinylic protons (4.0–6.5 ppm) via ¹H-NMR.

Protocol II: Alternating Radical Copolymerization (FEVE Synthesis)

Causality & Design: The copolymerization of electron-deficient chlorotrifluoroethylene (CTFE) and the electron-rich TFPVE synthesized in Protocol I forms a transient Charge-Transfer Complex (CTC). This non-covalent interaction dictates a strictly alternating sequence (CTFE-SFVE-CTFE-SFVE), which is critical for preventing weak, blocky segments that degrade polymer weatherability[3].

Fig 2. Mechanism of strictly alternating copolymerization via charge-transfer complex.

Step-by-Step Methodology:

-

Preparation: In a 300 mL stainless steel high-pressure Parr reactor, add 40 g (0.25 mol) of TFPVE, 100 mL of anhydrous butyl acetate (solvent), and 0.5 g of tert-Amyl peroxy-2-ethylhexanoate (initiator).

-

Degassing: Seal the reactor and perform three freeze-pump-thaw cycles using liquid nitrogen to remove dissolved oxygen, which acts as a radical scavenger.

-

CTFE Charging: Condense 29.1 g (0.25 mol) of CTFE gas into the reactor using a mass flow controller and a chilled transfer line.

-

Polymerization: Heat the sealed reactor to 75°C. The internal pressure will initially rise and then gradually decrease as the gaseous CTFE is consumed. Maintain temperature and stirring (500 rpm) for 12 hours.

-

Recovery: Cool the reactor to room temperature and safely vent any unreacted CTFE through a scrubber.

-

Precipitation: Pour the viscous polymer solution into 1 L of vigorously stirred methanol. Filter the precipitated white polymer and dry in a vacuum oven at 60°C for 24 hours.

Quantitative Data Presentation

The incorporation of the 1,1,2,2-tetrafluoropropyl pendant group via the ether linkage drastically alters the macroscopic properties of the fluoropolymer, bridging the gap between highly crystalline perfluoropolymers and soluble hydrocarbons[4].

Table 1: Comparative Physicochemical Properties of Synthesized FEVE vs. Commercial Fluoropolymers

| Property | PTFE (Reference) | PVDF (Reference) | Synthesized TFPVE-CTFE FEVE |

| Fluorine Content (wt%) | ~76% | ~59% | ~42% |

| Solubility (MEK / Xylene) | Insoluble | Poor (Requires polar aprotic) | Excellent (>40 wt% solids) |

| Water Contact Angle | 110° | 90° | 106° |

| Glass Transition (T_g) | 115°C | -35°C | 42°C |

| Optical Transparency | Opaque | Translucent | >95% (Highly Transparent) |

Note: The synthesized FEVE maintains a water contact angle nearly identical to PTFE due to the surface segregation of the -CF₂CF₂H side chains, while achieving complete solubility in common industrial solvents.

References

-

Alfa Chemistry. A Comprehensive Scientific Review on Fluorinated Ethers in Energy, Pharmaceuticals, and Materials.[1]1

-

Fluorine Notes (2022). Preparation of fluorinated ethers by addition of alcohols to epoxides, interaction of fluoroolefins and alcohols with formaldehyde, transesterification, electrochemical fluorination and a number of other methods.[4] 4

-

ChemRxiv. A Broadly Applicable, Controlled Cationic Polymerization for the Synthesis of Diverse Semi-Fluorinated Vinyl Ether Polymers.[2] 2

-

Sigma-Aldrich. 3-(2-Chloroethoxy)-1,1,2,2-tetrafluoropropane Product Specification & Safety Data.

-

Chemical Reviews - ACS Publications. Photomediated Controlled Radical Polymerization and Block Copolymerization of Vinylidene Fluoride.[3] 3

Sources

Application Notes and Protocols for the Purification of 3-(2-Chloroethoxy)-1,1,2,2-tetrafluoropropane

Abstract

This document provides a comprehensive guide to the purification of 3-(2-Chloroethoxy)-1,1,2,2-tetrafluoropropane (CAS No. 64769-39-7). The protocol herein is designed to yield a high-purity product suitable for a range of research and development applications. Methodologies for initial workup, fractional distillation, and optional chromatographic polishing are detailed, alongside robust procedures for purity assessment and stringent safety protocols. The causality behind each experimental choice is explained to provide a deeper understanding of the purification strategy.

Introduction

3-(2-Chloroethoxy)-1,1,2,2-tetrafluoropropane is a fluorinated ether with potential applications in medicinal chemistry, materials science, and as a specialty solvent. The presence of both a chloroalkyl and a tetrafluoropropyl group imparts unique physicochemical properties to the molecule. For its effective use in sensitive applications, a high degree of purity is paramount. Impurities, which may include starting materials, by-products from synthesis (such as other halogenated compounds or oligomers), or degradation products, can significantly impact experimental outcomes.

This guide outlines a systematic approach to purify crude 3-(2-Chloroethoxy)-1,1,2,2-tetrafluoropropane. The protocol is divided into three main stages: an initial aqueous workup to remove water-soluble impurities, fractional distillation under reduced pressure to separate the target compound from components with different boiling points, and an optional chromatographic step for achieving the highest purity. The final purity is assessed using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Health and Safety Precautions

3-(2-Chloroethoxy)-1,1,2,2-tetrafluoropropane is a chemical that requires careful handling. The following safety precautions are mandatory.

2.1. Hazard Identification

Based on available safety data, 3-(2-Chloroethoxy)-1,1,2,2-tetrafluoropropane is a flammable liquid and vapor (H226), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[1]

2.2. Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles and a face shield are required.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) must be worn.

-

Body Protection: A flame-retardant lab coat should be worn at all times.

-

Respiratory Protection: All manipulations should be performed in a certified chemical fume hood.

2.3. Emergency Procedures

-

Skin Contact: Immediately flush skin with copious amounts of water for at least 15 minutes and remove contaminated clothing.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

-

Spills: Absorb small spills with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. For large spills, evacuate the area and contact emergency services.

Materials and Equipment

3.1. Reagents

-

Crude 3-(2-Chloroethoxy)-1,1,2,2-tetrafluoropropane

-

Deionized water

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Solvents for chromatography (e.g., HPLC-grade hexane and ethyl acetate)

3.2. Equipment

-

Round-bottom flasks

-

Separatory funnel

-

Fractional distillation apparatus (including a Vigreux column, distillation head, condenser, and receiving flasks)

-

Vacuum pump and pressure gauge

-

Heating mantle with a stirrer

-

Rotary evaporator

-

Flash chromatography system (optional)

-

Gas Chromatograph-Mass Spectrometer (GC-MS)

-

Nuclear Magnetic Resonance (NMR) spectrometer

Purification Protocol

The following three-stage protocol is recommended for the purification of 3-(2-Chloroethoxy)-1,1,2,2-tetrafluoropropane.

4.1. Stage 1: Aqueous Workup

Rationale: This initial step aims to remove any water-soluble impurities, such as salts or acidic/basic residues from the synthesis. A mild basic wash with sodium bicarbonate neutralizes any acidic byproducts, while the brine wash helps to break up emulsions and reduce the amount of water in the organic layer.

Procedure:

-

Transfer the crude 3-(2-Chloroethoxy)-1,1,2,2-tetrafluoropropane to a separatory funnel.

-

Add an equal volume of deionized water and shake vigorously. Allow the layers to separate and discard the aqueous (lower) layer.

-

Add an equal volume of saturated sodium bicarbonate solution, shake gently, and vent frequently to release any evolved gas. Discard the aqueous layer.

-

Wash the organic layer with an equal volume of saturated sodium chloride solution (brine).

-

Separate the organic layer and transfer it to a clean, dry Erlenmeyer flask.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate for at least 30 minutes with occasional swirling.

-

Filter the drying agent and collect the dried crude product.

4.2. Stage 2: Fractional Distillation

Rationale: Fractional distillation is a powerful technique for separating liquids with different boiling points. Given that fluorinated compounds often have unique boiling points compared to their non-fluorinated counterparts, this step is crucial for removing both lower and higher boiling impurities. Performing the distillation under reduced pressure allows the compound to boil at a lower temperature, preventing potential thermal degradation.

Procedure:

-

Assemble a fractional distillation apparatus. Ensure all glassware is dry.

-

Place the dried crude product in the distillation flask with a magnetic stir bar.

-

Slowly reduce the pressure to the desired level.

-

Begin heating the distillation flask gently while stirring.

-

Collect any initial low-boiling fractions in a separate receiving flask.

-

Carefully monitor the temperature at the distillation head. Collect the fraction that distills at a constant temperature. This is expected to be the pure 3-(2-Chloroethoxy)-1,1,2,2-tetrafluoropropane.

-

Once the main fraction has been collected, stop the distillation before any high-boiling residues distill over.

-

Allow the apparatus to cool completely before venting to atmospheric pressure.

Table 1: Physical Properties and Distillation Parameters

| Property | Value |

| CAS Number | 64769-39-7[1][2][3] |

| Molecular Formula | C5H7ClF4O[2] |

| Molecular Weight | 194.56 g/mol [1][4] |

| Physical Form | Liquid[1] |

| Storage Temperature | 2-8°C[1][4] |

Note: The exact boiling point at a specific reduced pressure will need to be determined empirically.

4.3. Stage 3: Optional Chromatographic Polishing

Rationale: For applications requiring the highest purity, a final chromatographic step may be necessary. The unique properties of fluorinated compounds can be exploited for effective separation.[5] Fluorous solid-phase extraction or flash chromatography using a fluorinated stationary phase can be highly effective.[6] Alternatively, reversed-phase HPLC can also be employed.

Procedure (Flash Chromatography Example):

-

Choose an appropriate column and solvent system. A fluorinated stationary phase is recommended for optimal separation of fluorinated compounds.[6] A non-polar mobile phase (e.g., hexane/ethyl acetate gradient) is a good starting point.

-

Dissolve a small amount of the distilled product in the mobile phase.

-

Load the sample onto the column.

-

Run the chromatography, collecting fractions.

-

Monitor the fractions by thin-layer chromatography (TLC) or a suitable detector.

-

Combine the pure fractions and remove the solvent using a rotary evaporator.

Purity Assessment

Rationale: It is critical to verify the purity of the final product. A combination of GC-MS and NMR spectroscopy provides both purity information and structural confirmation.

5.1. Gas Chromatography-Mass Spectrometry (GC-MS)

-

Purpose: To determine the percentage purity of the sample and identify any remaining impurities.

-

Method: A small, diluted sample is injected into the GC-MS. The resulting chromatogram will show a major peak for the desired product and potentially minor peaks for any impurities. The mass spectrum of the major peak should correspond to the molecular weight of 3-(2-Chloroethoxy)-1,1,2,2-tetrafluoropropane.

5.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Purpose: To confirm the chemical structure of the purified compound.

-

Method: ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectra should be acquired. The chemical shifts, splitting patterns, and integration values should be consistent with the structure of 3-(2-Chloroethoxy)-1,1,2,2-tetrafluoropropane.

Storage

The purified 3-(2-Chloroethoxy)-1,1,2,2-tetrafluoropropane should be stored in a tightly sealed container in a refrigerator at 2-8°C.[1][4] The container should be protected from light and moisture.

Workflow Diagram

Caption: Purification workflow for 3-(2-Chloroethoxy)-1,1,2,2-tetrafluoropropane.

References

-

Gao, Y., et al. (2010). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. Journal of Fluorine Chemistry, 131(5), 567-572. Available from: [Link]

-

Przybyciel, M. (2003). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. Available from: [Link]

-

Molan Chemical. (n.d.). 3-(2-Chloro-ethoxy)-1,1,2,2-tetrafluoro-propane. Retrieved from [Link]

-

Chemazone. (n.d.). 3-(2-chloroethoxy)-1,1,2,2-tetrafluoropropane. Retrieved from [Link]

Sources

- 1. 3-(2-Chloroethoxy)-1,1,2,2-tetrafluoropropane | 64769-39-7 [sigmaaldrich.com]

- 2. 3-(2-Chloro-ethoxy)-1,1,2,2-tetrafluoro-propane - CAS号 64769-39-7 - 摩熵化学 [molaid.com]

- 3. chemazone.com [chemazone.com]

- 4. 3-(2-Chloroethoxy)-1,1,2,2-tetrafluoropropane | 64769-39-7 [sigmaaldrich.com]